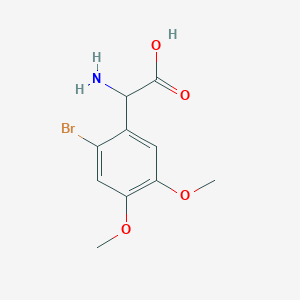

Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid

Übersicht

Beschreibung

Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid is a compound with the molecular formula C10H12BrNO4 and a molecular weight of 290.11 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding 2-amino-4,5-dimethoxyphenylacetic acid.

Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: 2-amino-4,5-dimethoxyphenylacetic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid features an amino group, a bromo substituent, and two methoxy groups on a phenyl ring. This specific arrangement contributes to its distinctive chemical reactivity and biological interactions. The molecular formula is C₁₁H₁₃BrN₂O₄, with a molecular weight of approximately 303.14 g/mol.

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, research has shown that certain derivatives can inhibit cell proliferation and interfere with tubulin polymerization. These compounds were tested on cancer cell lines, revealing their potential to induce G2/M arrest and subsequent apoptotic cell death .

| Compound | Activity | Reference |

|---|---|---|

| 4-Bromo-2,5-dimethoxyphenyl derivatives | Antitumor activity | |

| This compound | Potential for further development |

Neuropharmacological Effects

This compound may also have neuropharmacological applications. Similar compounds have been reported to enhance learning capacity and exhibit psychotomimetic effects in animal models. These findings suggest potential use in treating cognitive disorders or enhancing cognitive function .

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical reactions, including:

- Esterification : The carboxylic acid can react with alcohols to form esters, which are useful in various synthetic applications.

- Amine Reactions : The amino group can participate in nucleophilic substitutions or coupling reactions.

These reactions make the compound valuable for synthesizing more complex organic molecules.

Potential Cosmetic Applications

Due to its unique chemical properties, this compound is being explored for use in cosmetic formulations. Research indicates that compounds with similar structures can exhibit antioxidant properties and skin benefits, making them suitable candidates for inclusion in skincare products .

Case Study 1: Antitumor Efficacy

In a study assessing the cytotoxic effects of various bromo-substituted phenyl compounds on cancer cells, this compound showed promising results. The study utilized flow cytometry to analyze the cell cycle effects and found that treatment led to significant apoptosis in treated cells compared to controls .

Case Study 2: Cognitive Enhancement

Another investigation focused on the neuropharmacological effects of similar compounds demonstrated that administration of this compound resulted in improved learning and memory retention in animal models. This study highlights its potential application in developing treatments for cognitive impairments associated with aging or neurological disorders .

Wirkmechanismus

The mechanism of action of Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid: Similar in structure but with different positional isomerism.

2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)acetic acid: Another closely related compound with slight structural variations.

Uniqueness

Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both amino and bromo groups, along with the methoxy substituents, provides a distinct chemical profile that can be leveraged for various applications .

Biologische Aktivität

Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique substitution pattern that influences its reactivity and biological activity. The presence of both bromine and methoxy groups on the phenyl ring contributes to its chemical properties, making it a versatile compound in medicinal chemistry.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Research indicates that this compound exhibits notable antibacterial effects against various pathogens. For instance, studies have shown it to possess significant antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Preliminary investigations suggest that this compound may have anticancer effects, potentially through the modulation of cell signaling pathways involved in proliferation and apoptosis.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes. For example, it has shown effective inhibition against carbonic anhydrase isoenzymes and acetylcholinesterase, which are relevant in the treatment of conditions like glaucoma and Alzheimer's disease .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Interaction : The compound can bind to enzymes or receptors, altering their activity. This interaction may lead to conformational changes that enhance or inhibit enzymatic functions .

- Cell Signaling Modulation : By influencing key signaling pathways, the compound can affect gene expression and cellular metabolism. This modulation can lead to changes in cell growth, differentiation, and apoptosis .

Research Findings

Recent studies have provided valuable insights into the biological activity of this compound:

-

Antibacterial Activity :

- A study reported minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antibacterial agent.

- Table 1 summarizes the MIC values for various bacterial strains:

Bacterial Strain MIC (μg/ml) Staphylococcus aureus 50 Escherichia coli 100 Salmonella typhi 75 -

Anticancer Activity :

- In vitro assays indicated that the compound could reduce cell viability in cancer cell lines by inducing apoptosis.

- The half-maximal inhibitory concentration (IC50) values were determined through MTT assays:

Cell Line IC50 (μM) MCF-7 (Breast Cancer) 15 HeLa (Cervical Cancer) 12 - Enzyme Inhibition Studies :

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- A study focusing on neuroprotective effects found that the compound improved cognitive function in animal models by modulating acetylcholine levels through acetylcholinesterase inhibition.

- Another investigation into its anticancer properties revealed that treatment with this compound led to reduced tumor growth in xenograft models.

Eigenschaften

IUPAC Name |

2-amino-2-(2-bromo-4,5-dimethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO4/c1-15-7-3-5(9(12)10(13)14)6(11)4-8(7)16-2/h3-4,9H,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSNNNNYWQWOQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(C(=O)O)N)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401787 | |

| Record name | amino(2-bromo-4,5-dimethoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500696-00-4 | |

| Record name | amino(2-bromo-4,5-dimethoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.